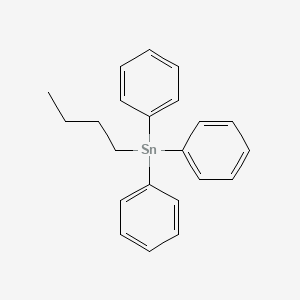

Butyl(triphenyl)stannane

Beschreibung

Historical Context and Evolution of Organotin Chemistry

The journey of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin diiodide. wikipedia.orglupinepublishers.com Shortly after, in 1852, Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often cited as the true beginning of this chemical discipline. lupinepublishers.com The early 20th century witnessed a surge in organotin research, significantly propelled by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in the development of the field during this period. lupinepublishers.com

A major turning point for organotin chemistry came with the discovery of its industrial applications. lupinepublishers.com In the 1950s, the work of van der Kerk and his colleagues in the Netherlands was pivotal in uncovering the commercial potential of these compounds, particularly as stabilizers for polyvinyl chloride (PVC), agricultural biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com This led to a rapid expansion in the use of organotins. lupinepublishers.com Another significant development in the 1960s was the finding that the tin atom in organotin compounds could have a coordination number greater than four, a discovery supported by the X-ray crystal structure of a trimethyltin chloride pyridine adduct. lupinepublishers.com

Classification and Structural Diversity of Organotin Compounds

Organotin compounds are categorized based on the number of organic groups attached to the tin atom, leading to four main classes: mono-, di-, tri-, and tetra-organotin compounds. naturvardsverket.setuvsud.comtuvsud.com This classification is fundamental to understanding their properties and applications. For instance, mono- and di-organotins are widely used as heat stabilizers in PVC and as catalysts in the production of polyurethane foams. tuvsud.comwebflow.com Tri-organotin compounds, on the other hand, have historically been used as biocides. tuvsud.comwebflow.com Tetra-organotins primarily serve as precursors for the synthesis of other organotin compounds. naturvardsverket.se

The structural diversity of organotin compounds is a key feature of their chemistry. tandfonline.com This diversity arises from the flexibility in coordination geometries and numbers around the tin atom, as well as the various ways in which ligands can bind. tandfonline.com Organotin compounds can exhibit a range of geometries, including tetrahedral, trigonal bipyramidal, and octahedral, often with some degree of distortion. tandfonline.com For example, triorganotin(IV) complexes typically show tetrahedral or trigonal bipyramidal symmetry. tandfonline.com The nature of the organic groups and the ligands bonded to the tin atom plays a crucial role in determining the final structure. This structural versatility has been a subject of extensive research, with techniques like X-ray diffraction providing detailed insights into their complex arrangements. rroij.com

Eigenschaften

CAS-Nummer |

2847-57-6 |

|---|---|

Molekularformel |

C22H24Sn |

Molekulargewicht |

407.1 g/mol |

IUPAC-Name |

butyl(triphenyl)stannane |

InChI |

InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;1,3-4H2,2H3; |

InChI-Schlüssel |

NTFXSLYJVDZFMK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

The Chemical Compound: Butyl Triphenyl Stannane

Chemical and Physical Properties

This section outlines the key chemical and physical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H24Sn |

| Molecular Weight | 407.1 g/mol |

| Boiling Point | 437ºC at 760 mmHg chemsrc.com |

| Flash Point | 220.7ºC chemsrc.com |

Synthesis and Characterization

The synthesis of tetra-organotin compounds like this compound can be achieved through various methods. A classic and widely used approach involves the reaction of a Grignard reagent with a tin halide, such as tin tetrachloride. wikipedia.org For the synthesis of unsymmetrical tetra-organotins, a stepwise approach is necessary.

A common laboratory-scale synthesis of this compound involves the reaction of a triphenyltin halide (e.g., triphenyltin chloride) with a butyl-containing Grignard reagent (e.g., butylmagnesium bromide). Alternatively, butyllithium can be used as the organometallic reagent.

Characterization of the resulting this compound is typically performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) is invaluable for confirming the presence and connectivity of the butyl and phenyl groups. Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Applications in Organic Chemistry

This compound serves as a valuable reagent in organic synthesis, primarily due to the reactivity of the tin-carbon bonds.

Reagent in Stille Coupling Reactions

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organostannane and an organic halide or pseudohalide. nih.govorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis due to its versatility and tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org

In the context of the Stille reaction, this compound can act as a source of either a butyl or a phenyl group for transfer to the organic electrophile. The relative transfer rates of the organic groups from the tin atom generally follow the order: alkynyl > alkenyl > aryl > allyl ~ benzyl > alkyl. fishersci.fr This means that the phenyl groups on this compound are more readily transferred than the butyl group. However, under specific catalytic conditions, the transfer of the butyl group can be achieved.

The general mechanism of the Stille coupling involves a catalytic cycle with a palladium(0) complex. The key steps are the oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Source of Butyl and Triphenylstannyl Groups

Beyond the Stille reaction, this compound can be utilized as a source of specific organic moieties in other transformations. For instance, treatment with a strong, non-nucleophilic base can selectively cleave one of the tin-carbon bonds, generating either a butyl or a triphenylstannyl anion, which can then be used in subsequent reactions. The selective cleavage can often be controlled by the reaction conditions.

The triphenylstannyl group, in particular, can be introduced into organic molecules to facilitate further transformations. Organotin compounds containing this group can undergo transmetalation reactions with other metals, expanding their synthetic utility. pageplace.de

Applications in Material Science

The applications of organotin compounds extend into the realm of material science, where they are used in the synthesis of polymers and as additives to modify material properties. ktu.ltnanosurf.cominteresjournals.org

While specific applications of this compound in material science are not as extensively documented as those of other organotins like dibutyltin dilaurate (a catalyst for polyurethane formation), its properties suggest potential uses. wikipedia.org For example, it could be incorporated into polymer backbones or used as a precursor for tin-containing materials with specific optical or electronic properties. The phenyl groups could enhance the thermal stability or refractive index of a polymer.

Furthermore, organotin compounds can be used as catalysts in the production of various polymers. webflow.com The unique combination of alkyl and aryl groups in this compound might offer specific catalytic activities in certain polymerization reactions. The development of new materials often involves exploring the properties of novel combinations of elements and organic structures, and compounds like this compound represent a point of interest for such investigations. researchgate.net

Q & A

Q. What computational methods predict the catalytic activity of this compound in organic transformations?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to model transition states in Stille couplings. Compare Mulliken charges on tin with experimental reaction rates. Validate using kinetic isotope effects (KIEs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.